3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a thiophene ring at position 4
Mechanism of Action
Target of Action
Many compounds like “3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole” are designed to interact with specific biological targets in the body. These targets are often proteins, such as enzymes or receptors, that play crucial roles in biological processes. The compound binds to the target, altering its function in a way that produces a desired therapeutic effect .
Mode of Action
The compound interacts with its target by binding to a specific site on the target molecule. This can result in the activation or inhibition of the target, depending on the nature of the compound and the target. The changes induced by this interaction can then trigger a cascade of biochemical events .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound’s interaction with the target can alter the pathway’s activity, leading to changes in the production of certain metabolites .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s chemical properties, the route of administration, and the patient’s physiological state can influence these processes .
Result of Action
The ultimate effects of the compound’s action depend on the nature of the target and the biochemical pathways it affects. This can range from the alleviation of symptoms in a disease state to the modification of a physiological process .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the body’s internal environment, the presence of other compounds, and the patient’s diet and lifestyle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a thiophene ring.
3,5-Dimethyl-4-(4-methylphenyl)-1H-pyrazole: Contains a methyl-substituted phenyl group.
3,5-Dimethyl-4-(2-thienyl)-1H-pyrazole: Similar structure with a thiophene ring at a different position.
Uniqueness
3,5-Dimethyl-4-(thiophen-2-yl)-1H-pyrazole is unique due to the presence of both methyl groups and a thiophene ring, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-4-thiophen-2-yl-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPJGOBXZJOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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